molecular formula C6H8O2 B2801124 (S)-2-Methyl-4-pentyneoic acid CAS No. 850222-62-7

(S)-2-Methyl-4-pentyneoic acid

Cat. No.: B2801124
CAS No.: 850222-62-7
M. Wt: 112.128
InChI Key: MUIUIMCXQOKXTL-YFKPBYRVSA-N
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Description

Historical Context and Significance of Chiral Alkynoic Acids in Contemporary Organic Synthesis

The study of chiral molecules is fundamental to modern organic chemistry, as the three-dimensional arrangement of atoms dictates a molecule's properties and biological interactions. libretexts.orghilarispublisher.com Chirality, or 'handedness', is a critical property in numerous biological systems; for instance, proteins are constructed almost exclusively from L-amino acids, and the molecules responsible for genetic information, DNA and RNA, are also chiral. hilarispublisher.comfrontiersin.org This biological specificity means that the different enantiomers (non-superimposable mirror-image isomers) of a chiral drug can have vastly different therapeutic effects, with one being beneficial while the other might be inactive or even harmful. hilarispublisher.comnih.gov

Historically, the demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drove the development of methods for asymmetric synthesis. mdpi.comnih.gov Chiral alkynoic acids, a class of compounds featuring both a carboxylic acid group and a carbon-carbon triple bond, have emerged as significant chiral building blocks. sigmaaldrich.com These molecules are prized intermediates in the synthesis of complex natural products and pharmaceuticals because their rigid alkyne framework and reactive carboxylic acid group can be manipulated to construct intricate molecular architectures with precise stereochemical control. mdpi.com

In contemporary synthesis, alkynoic acids are key substrates in a variety of powerful transformations. Gold-catalyzed cycloisomerization reactions, for example, can convert alkynoic acids into lactones, which are core structural motifs in many biologically active molecules. mdpi.com Furthermore, the development of stereoselective reactions involving alkynoic acids allows chemists to introduce specific chiral centers, a crucial step in building complex target molecules. researchgate.netacs.orgnih.gov The ability to synthesize and utilize specific enantiomers of compounds like alkynoic acids is a central theme in modern drug discovery and materials science. mdpi.commusechem.com

Molecular Structure and Stereochemical Features of (S)-2-Methyl-4-pentyneoic Acid

The molecular identity of this compound is defined by its unique combination of functional groups and its specific spatial arrangement. Its molecular formula is C₆H₈O₂, and its structure consists of a five-carbon chain with a carboxylic acid at one end (C1) and a terminal alkyne (a carbon-carbon triple bond) at the other (C4-C5). nih.gov

The key stereochemical feature is the chiral center located at the second carbon (C2), which is bonded to four different groups: a hydrogen atom, a methyl group (-CH₃), the carboxylic acid group (-COOH), and a propargyl group (-CH₂C≡CH). The designation "(S)" refers to the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. This specific three-dimensional arrangement distinguishes it from its mirror image, (R)-2-Methyl-4-pentyneoic acid.

The presence of both a terminal alkyne and a carboxylic acid makes the molecule bifunctional. The alkyne can participate in a wide range of reactions, including catalytic hydrogenations, cycloadditions, and metal-catalyzed coupling reactions. mdpi.com The carboxylic acid group provides a handle for forming amides, esters, and other derivatives. This bifunctionality, combined with its defined stereochemistry, makes it a versatile synthon for advanced organic synthesis.

Computed Physicochemical Properties of 2-Methyl-4-pentyneoic acid

Property Value Source
Molecular Formula C₆H₈O₂ PubChem nih.gov
Molecular Weight 112.13 g/mol PubChem nih.gov
IUPAC Name 2-methylpent-4-ynoic acid PubChem nih.gov
InChI Key MUIUIMCXQOKXTL-UHFFFAOYSA-N PubChem nih.gov
SMILES CC(CC#C)C(=O)O PubChem nih.gov
Topological Polar Surface Area 37.3 Ų PubChem nih.gov

| Complexity | 129 | PubChem nih.gov |

Rationale for Investigating this compound: Academic Research Drivers and Scope

The primary motivation for investigating this compound stems from its potential as a specialized chiral building block in asymmetric synthesis. The demand for enantiomerically pure starting materials is a significant driver in pharmaceutical research and development, where the goal is to create complex molecules with high efficacy and specificity. mdpi.com

The academic interest in this compound is driven by several factors:

Access to Novel Stereochemistry: As a chiral synthon, it provides a route to introduce a specific stereocenter into a larger molecule. The related compound, (R)-2-Methyl-4-pentenoic acid, has been used in the synthesis of the drug Sacubitril, demonstrating the value of such chiral acids as reagents for creating specific chiral centers in complex pharmaceuticals. wikipedia.org By analogy, the (S)-enantiomer of the alkynoic acid is a target for researchers looking to build different, but equally complex and potentially bioactive, molecules.

Participation in Cascade Reactions: The dual functionality of an alkyne and a carboxylic acid allows for the design of elegant cascade reactions. Modern catalytic methods, particularly those using gold or other transition metals, can initiate cyclizations or other transformations that build molecular complexity rapidly from simple starting materials like alkynoic acids. mdpi.com

Synthesis of Natural Products and Analogues: Many natural products contain chiral centers and heterocyclic ring systems. This compound is a logical precursor for the stereoselective synthesis of substituted lactones, amides, and other structures that mimic or are identical to the core of these natural products.

The scope of research involving this compound includes the development of efficient synthetic routes to obtain it in high enantiomeric purity and its subsequent use in the total synthesis of complex target molecules. Investigations would likely explore its reactivity in asymmetric catalytic processes, such as enantioselective hydrogenations, cycloisomerizations, and coupling reactions, to expand the toolbox available to synthetic organic chemists. frontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methylpent-4-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIUIMCXQOKXTL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC#C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure S 2 Methyl 4 Pentyneoic Acid

Asymmetric Synthesis Approaches to (S)-2-Methyl-4-pentyneoic Acid

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric strategies that can effectively control the stereochemistry at the C2 position. The primary approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. Each of these methodologies offers distinct advantages and challenges in the stereocontrolled construction of the target molecule.

Chiral Auxiliary-Mediated Stereoselective Syntheses

Chiral auxiliary-based asymmetric synthesis is a well-established and reliable strategy for the preparation of enantiomerically pure carboxylic acids. This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. researchgate.netwikipedia.org

For the synthesis of this compound, a common approach would involve the acylation of a chiral auxiliary with a suitable precursor, followed by stereoselective α-methylation. Evans' oxazolidinones and Myers' pseudoephedrine amides are among the most successful and widely used chiral auxiliaries for the asymmetric α-alkylation of carboxylic acid derivatives. researchgate.net

The general procedure using an Evans oxazolidinone auxiliary involves the following steps:

Acylation: The chiral oxazolidinone is acylated with an appropriate acid chloride or anhydride (B1165640) to form an N-acyloxazolidinone.

Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined (Z)-enolate. The chiral auxiliary shields one face of the enolate.

Alkylation: The enolate is then reacted with a methylating agent (e.g., methyl iodide). The steric hindrance provided by the auxiliary directs the electrophile to the less hindered face of the enolate, leading to a highly diastereoselective alkylation.

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, typically by hydrolysis, to afford the desired this compound in high enantiomeric purity. uwindsor.casantiago-lab.com

The stereochemical outcome is dependent on the specific stereoisomer of the chiral auxiliary used. For instance, different enantiomers of valine- or phenylalanine-derived oxazolidinones can be employed to access either the (R) or (S) enantiomer of the target acid. santiago-lab.com

Chiral AuxiliaryTypical Application in α-AlkylationKey Features
Evans' OxazolidinonesAsymmetric methylation, ethylation, benzylation, etc., of carboxylic acid derivatives.High diastereoselectivity, well-defined transition states, both enantiomers of the auxiliary are commercially available.
Myers' Pseudoephedrine AmidesAsymmetric alkylation of a wide range of carboxylic acids.Forms a rigid lithium chelate that directs alkylation, auxiliary is readily available and inexpensive.
Chiral OxazolinesAsymmetric synthesis of 2-methylalkanoic acids. acs.orgCan be derived from chiral amino alcohols, directs alkylation with high stereocontrol.
Samp/Ramp HydrazonesAsymmetric α-alkylation of aldehydes and ketones.Can be adapted for the synthesis of chiral carboxylic acids after oxidation.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. Both metal-based and organic catalysts have been developed for a wide range of asymmetric transformations.

Metal-catalyzed reactions are powerful tools for the construction of chiral centers. For the synthesis of this compound, several metal-catalyzed strategies could be envisioned.

Asymmetric Alkynylation: This reaction involves the addition of a terminal alkyne to a carbonyl group to form a chiral propargylic alcohol. wikipedia.org While not a direct route to the target acid, the resulting alcohol could be further oxidized. A more direct conceptual approach would be an asymmetric conjugate addition of a methyl group to a suitable alkynoic acid derivative, though this is a challenging transformation.

Asymmetric Hydrogenation: A plausible route involves the asymmetric hydrogenation of a prochiral precursor such as 2-methyl-4-pentynoic acid or a related unsaturated derivative. Transition metal complexes with chiral ligands, particularly those based on rhodium, ruthenium, and iridium, are highly effective for the enantioselective hydrogenation of various unsaturated compounds. wikipedia.org For instance, the asymmetric hydrogenation of α-substituted acrylic acids has been successfully achieved with high enantioselectivity using nickel catalysts bearing chiral phosphine (B1218219) ligands. While this specific substrate is not an alkyne, the principles of creating a stereocenter at the α-position are relevant.

Catalyst SystemTransformationSubstrate Class
Ru-BINAPAsymmetric Hydrogenationα,β-Unsaturated carboxylic acids
Rh-DIPAMPAsymmetric HydrogenationEnamides, leading to chiral amino acids
Ir-PHOXAsymmetric HydrogenationUnfunctionalized olefins
Pd-Chiral LigandAsymmetric CarbonylationAlkynes acs.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. For the synthesis of this compound, organocatalytic approaches could involve the α-functionalization of a suitable precursor.

For example, the enantioselective α-alkylation of aldehydes and ketones using chiral amines (e.g., proline and its derivatives) via enamine catalysis is a well-developed field. While direct α-methylation of an alkynoic acid derivative using these methods is not straightforward, related strategies could be adapted. For instance, an organocatalytic Michael addition of a nucleophile to a derivative of 2-methyl-2,4-pentadienoic acid, followed by selective reduction of one double bond, could be a potential route. More directly, the development of organocatalysts for the asymmetric α-methylation of carboxylic acid precursors remains an active area of research.

In metal-catalyzed asymmetric reactions, the design and synthesis of chiral ligands are of paramount importance for achieving high levels of stereocontrol. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The electronic and steric properties of the ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the catalyst. For instance, in asymmetric hydrogenation, bidentate phosphine ligands such as BINAP and DIPAMP have been instrumental in achieving high enantiomeric excesses for a wide range of substrates. The bite angle of these ligands, along with the steric bulk and electronic nature of the substituents on the phosphorus atoms, plays a crucial role in determining the efficacy of the catalyst. The development of new ligand scaffolds continues to be a major focus in the field of asymmetric catalysis, enabling the synthesis of increasingly complex chiral molecules with high precision.

Enantioselective Biocatalytic Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. researchgate.netnih.gov For the synthesis of this compound, enzymatic approaches are highly promising.

A particularly relevant methodology is the asymmetric alkylation of α-keto acids catalyzed by engineered enzymes. Recent research has demonstrated a dual biocatalytic platform for the efficient asymmetric alkylation of α-keto acids. nih.gov This system utilizes an engineered S-adenosylmethionine (SAM)-dependent carbon methyltransferase (CMT) for the stereoselective delivery of an alkyl group to an α-keto acid substrate. A second enzyme, a halogen methyltransferase (HMT), is employed to regenerate the SAM cofactor.

This platform has been successfully applied to the enantioselective methylation, ethylation, allylation, and importantly, propargylation of a variety of α-keto acids with excellent enantioselectivity and high turnover numbers. nih.gov The synthesis of this compound could be envisioned starting from the corresponding α-keto acid, 2-oxo-4-pentyneoic acid, followed by enzymatic methylation.

Substrate (α-Keto Acid)Alkylating AgentProduct (α-Alkylated Carboxylic Acid)Total Turnover Number (TTN)Enantiomeric Ratio (e.r.)
2-Oxo-4-phenylbutanoic acidMethyl iodide(S)-2-Methyl-4-phenylbutanoic acidup to 4,600>99:1
2-Oxo-4-phenylbutanoic acidEthyl iodide(S)-2-Ethyl-4-phenylbutanoic acid-98:2
2-Oxo-4-phenylbutanoic acidAllyl bromide(S)-2-Allyl-4-phenylbutanoic acid->99:1
2-Oxo-4-phenylbutanoic acidPropargyl bromide(S)-2-Propargyl-4-phenylbutanoic acid-98:2

Data adapted from a study on a biocatalytic platform for asymmetric alkylation of α-keto acids, demonstrating the potential for synthesizing structurally related chiral acids. nih.gov

This biocatalytic approach represents a cutting-edge strategy for the synthesis of chiral α-alkylated carboxylic acids and holds significant potential for the efficient and sustainable production of enantiopure this compound.

Enzyme Discovery, Screening, and Directed Evolution for Stereoselectivity

Biocatalysis offers a powerful route to chiral molecules due to the inherent stereoselectivity of enzymes. pharmasalmanac.comnih.gov The synthesis of this compound can be approached through the enantioselective transformation of a prochiral substrate or the resolution of a racemic mixture, with enzymes like lipases and esterases being prime candidates.

Enzyme Discovery and Screening: The initial step involves identifying suitable biocatalysts. This is often achieved by screening existing enzyme libraries against the target substrate, such as a racemic ester of 2-methyl-4-pentyneoic acid. Metagenomic libraries, which contain genetic material from uncultured microorganisms, provide a vast and diverse source for discovering novel enzymes with desired activities. nih.gov High-throughput screening methods, often using colorimetric or fluorometric assays, allow for the rapid evaluation of thousands of enzyme variants to identify those exhibiting high activity and enantioselectivity for the target transformation.

Directed Evolution for Enhanced Stereoselectivity: Once a promising enzyme is identified, its natural properties may not be optimal for industrial applications. Directed evolution is a potent protein engineering technique that mimics natural selection in the laboratory to enhance desired enzymatic traits like stereoselectivity, activity, and stability. rug.nl The process involves iterative cycles of gene mutagenesis to create a library of enzyme variants, followed by screening for the desired improvement.

For instance, a lipase (B570770) from Pseudomonas aeruginosa (PAL) was subjected to directed evolution to improve its enantioselectivity in the hydrolysis of a model substrate, 2-methyldecanoic acid p-nitrophenyl ester, which is structurally similar to esters of 2-methyl-4-pentyneoic acid. rug.nl Through successive rounds of random mutagenesis and saturation mutagenesis, variants with significantly increased enantioselectivity were generated. This approach could be directly applied to develop a highly selective biocatalyst for this compound synthesis. The mutations often target amino acid residues lining the enzyme's active site or substrate-binding tunnel, subtly altering the geometry to better accommodate one enantiomer over the other.

Table 1. Representative Examples of Directed Evolution for Enhanced Enantioselectivity of Lipases in Hydrolyzing Chiral Esters
Parent EnzymeSubstrateMutationsFold Increase in Enantioselectivity (E-value)Reference
Pseudomonas aeruginosa Lipase (PAL)2-Methyldecanoic acid p-nitrophenyl esterFive amino acid substitutions~23-fold (from E=1.1 to E=25.8) rug.nl
Candida antarctica Lipase B (CAL-B)cis-(±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylateI189KMaintained high enantioselectivity while increasing activity 286-fold rsc.org
Candida antarctica Lipase B (CAL-B)(R,S)-1,4-Benzodioxane-2-carboxylic acid methyl esterA225F/T103ASignificant increase from wild-type (E value reaching 278) rsc.org
Bioreactor Systems and Process Optimization for Production

Scaling up an enzymatic synthesis from the laboratory to an industrial scale requires the design of efficient bioreactor systems and rigorous process optimization. omicsonline.org For the production of this compound via enzymatic kinetic resolution, a continuous-flow packed-bed reactor containing an immobilized enzyme is often the preferred configuration.

Bioreactor Design: Immobilization of the selected enzyme (e.g., an evolved lipase) onto a solid support is a critical step. omicsonline.org Supports such as porous polymer beads, ceramics, or magnetic nanoparticles can be used. nih.gov Immobilization enhances enzyme stability, prevents contamination of the product with the enzyme, and, most importantly, allows for easy recovery and reuse of the biocatalyst, which is crucial for process economics. mdpi.com A packed-bed reactor design ensures high enzyme loading and efficient contact between the substrate stream and the immobilized biocatalyst.

Process Optimization: To maximize productivity and efficiency, several operational parameters must be optimized. dtu.dk This is often done using automated microreactor systems that can rapidly screen multiple conditions. frontiersin.org Key parameters include:

Temperature: Affects both enzyme activity and stability. The optimal temperature is a trade-off between reaction rate and enzyme deactivation over time.

pH: Crucial for maintaining the enzyme's native conformation and catalytic activity.

Substrate Concentration: Higher concentrations can increase throughput but may also lead to substrate inhibition.

Flow Rate: Determines the residence time of the substrate in the reactor, which must be tuned to achieve the desired conversion (typically ~50% for kinetic resolution).

Solvent System: The choice of organic solvent can dramatically impact enzyme activity and selectivity.

Computational Fluid Dynamics (CFD) can be employed to model mass transfer and fluid dynamics within the reactor, helping to identify and overcome potential limitations and ensure uniform reaction conditions, which is essential for consistent product quality. dtu.dk

Table 2. Key Parameters for Optimization in a Bioreactor for Lipase-Catalyzed Kinetic Resolution
ParameterTypical RangeKey Considerations
Temperature30 - 60 °CBalance between reaction rate and enzyme stability.
pH6.0 - 8.0Maintain optimal enzyme activity; crucial for hydrolysis reactions.
SolventHexane (B92381), Toluene, MTBEAffects enzyme enantioselectivity and substrate/product solubility.
Enzyme Loading5 - 20% (w/w)Impacts reaction rate and overall process cost.
Flow Rate / Residence TimeVariableAdjusted to achieve ~50% conversion for optimal yield and ee.
Water Activity (aw)0.2 - 0.9Critical for lipase activity in organic media; can be controlled by salt hydrates.

Chiral Pool Derivation Strategies Utilizing Readily Available Precursors

The chiral pool comprises readily available, enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as economical starting materials for asymmetric synthesis. wikipedia.orgmdpi.com This strategy leverages the pre-existing stereocenters of the natural product, which are incorporated into the final target molecule.

For the synthesis of this compound, the proteinogenic amino acid L-Alanine is an ideal starting material from the chiral pool. ankara.edu.tr L-Alanine possesses the required (S)-stereochemistry at the α-carbon, which will become the C2 position of the target acid. A plausible synthetic route would involve the transformation of the amino and carboxylic acid functionalities of L-Alanine to build the desired carbon skeleton while preserving the stereocenter.

A representative, chemically sound synthetic pathway is as follows:

Protection: The amino and carboxyl groups of L-Alanine are first protected, for example, as an N-Boc derivative and a methyl ester, respectively.

Reduction: The protected carboxylic acid is selectively reduced to a primary alcohol, yielding N-Boc-(S)-alaninol.

Activation: The resulting hydroxyl group is converted into a good leaving group, such as a tosylate or a mesylate.

Chain Elongation: The activated alcohol undergoes nucleophilic substitution with a suitable C2-synthon, such as the anion of propargyl malonate, followed by decarboxylation. A more direct route could involve displacement with a propargyl cuprate (B13416276) reagent.

Deprotection and Oxidation: Finally, removal of the N-Boc protecting group and oxidation of the resulting amine or, alternatively, direct oxidation of an intermediate aldehyde would yield the target this compound.

This chiral pool approach is highly efficient as it avoids the need for a resolution step or an asymmetric catalyst, directly yielding the desired enantiomer from a cheap and abundant natural source. nih.gov

Kinetic Resolution and Dynamic Kinetic Resolution Approaches for Enantiomeric Enrichment

When a chiral compound is synthesized from achiral precursors without a stereoselective method, a racemic mixture (a 50:50 mixture of both enantiomers) is obtained. Kinetic Resolution (KR) is a widely used technique to separate these enantiomers by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org In an ideal KR, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The major drawback is that the maximum theoretical yield for a single enantiomer is 50%.

Dynamic Kinetic Resolution (DKR) overcomes this 50% yield limitation. wikipedia.orgchemeurope.com In a DKR process, the kinetic resolution is coupled with an in situ racemization of the starting material. As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted back into the racemic mixture, allowing, in theory, for the complete conversion of the racemate into a single, enantiopure product. chemeurope.com

Enzymatic Kinetic Resolution Methodologies

Enzymes, particularly lipases, are exceptionally well-suited for the kinetic resolution of chiral carboxylic acids and their esters due to their high enantioselectivity and operational stability in organic solvents. units.it The most common approach for this compound would be the resolution of its racemic methyl or ethyl ester.

The reaction can be conducted in two ways:

Enantioselective Hydrolysis: The racemic ester is treated with a lipase in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes one ester enantiomer (e.g., the R-ester) to the corresponding carboxylic acid, leaving the desired unreacted ester (the S-ester) in high enantiomeric purity.

Enantioselective Transesterification: The racemic acid is reacted with an alcohol in a non-polar organic solvent, using a lipase as the catalyst. The enzyme selectively converts one acid enantiomer (e.g., the R-acid) into an ester, leaving the desired (S)-acid unreacted and enantiomerically enriched.

Candida antarctica Lipase B (CAL-B) is one of the most robust and widely used biocatalysts for these transformations, often demonstrating high enantioselectivity (E-values > 200) for a broad range of substrates. mdpi.com

Table 3. Examples of Lipase-Catalyzed Kinetic Resolution of Chiral Carboxylic Acids/Esters
EnzymeSubstrateReaction TypeSolventProductEnantiomeric Excess (ee)Reference
Candida antarctica Lipase B (CAL-B)Racemic IbuprofenEsterificationIsooctane(S)-Ibuprofen>99% chemrxiv.org
Pseudomonas cepacia LipaseRacemic 2-phenylpropionic acid ethyl esterHydrolysisToluene/Buffer(S)-2-phenylpropionic acid96% nih.gov
Candida rugosa LipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolTransesterificationToluene(R)-acetate ester>99% mdpi.com
Metagenome-derived EsteraseRacemic 3-phenylbutyric acid ethyl esterHydrolysisBuffer(S)-3-phenylbutyric acid>99% nih.gov

Chemical Kinetic Resolution Techniques

While enzymatic methods are prevalent, chemical kinetic resolution offers a powerful alternative. These methods typically involve the use of a chiral catalyst or reagent that differentiates between the two enantiomers of the racemic starting material. princeton.edu For racemic 2-methyl-4-pentyneoic acid, a common strategy is enantioselective acylation or esterification catalyzed by a chiral organocatalyst.

For example, a chiral amine or a phosphine-based catalyst can be used to activate a carboxylic acid derivative (like an anhydride or acyl chloride) or the acid itself. This chiral activated species then reacts preferentially with one enantiomer of a racemic alcohol. Conversely, a racemic acid can be resolved by reaction with a non-racemic chiral alcohol in the presence of an activating agent. Another powerful method involves the halolactonization of unsaturated carboxylic acids using a chiral catalyst, which could be applicable to a derivative of the target molecule. nii.ac.jp While often highly effective, chemical methods may require precious metal catalysts or complex, multi-component catalytic systems, and reaction conditions can be harsher than those used in biocatalysis.

Chemical Transformations and Reaction Mechanisms of S 2 Methyl 4 Pentyneoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid moiety is a cornerstone of the molecule's reactivity, participating in classic transformations such as derivatization, reduction, and decarboxylation under specific conditions.

Derivatization via Esterification, Amidation, and Acid Chloride Formation

The carboxyl group of (S)-2-Methyl-4-pentyneoic acid can be readily converted into several important derivatives, including esters, amides, and acid chlorides. These transformations are fundamental in synthetic chemistry for installing protecting groups or activating the carboxyl group for further reactions.

Esterification: In the presence of an alcohol and a catalytic amount of strong acid (such as sulfuric acid or p-toluenesulfonic acid), this compound undergoes esterification to yield the corresponding ester. This reaction is a reversible equilibrium-driven process, often requiring the removal of water to drive it to completion.

Amidation: Amides are typically synthesized by reacting the carboxylic acid with an amine. Due to the low reactivity of carboxylic acids with amines at room temperature, the reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. chemguide.co.uk A more common and efficient laboratory method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). Alternatively, the carboxylic acid can be converted to a more reactive derivative, like an acid chloride, before reaction with an amine. britannica.com

Acid Chloride Formation: The conversion to an acyl chloride, a highly reactive carboxylic acid derivative, is a key step for many subsequent transformations, including efficient amide and ester formation. youtube.com This is typically achieved by treating this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). study.com

DerivativeGeneral ReagentProduct TypeGeneral Reaction Scheme
EsterAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)(S)-Alkyl 2-methyl-4-pentynoateR-COOH + R'-OH ⇌ R-COOR' + H₂O
AmideAmine (R'R''NH), Coupling Agent (e.g., DCC) or Heat(S)-N-substituted 2-methyl-4-pentynamideR-COOH + R'R''NH → R-CONR'R'' + H₂O
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)(S)-2-Methyl-4-pentynoyl chlorideR-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Reduction Chemistry of the Carboxyl Group

Carboxylic acids are generally resistant to reduction but can be converted to primary alcohols using powerful reducing agents. britannica.com For this compound, this transformation yields (S)-2-methylpent-4-yn-1-ol.

The most common and effective reagent for this reduction is Lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide salt. chemguide.co.uk Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemguide.co.uklibretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol; this aldehyde cannot be isolated as it is more reactive than the starting carboxylic acid. libretexts.orglibretexts.org

The probable mechanism involves the deprotonation of the carboxylic acid by the hydride, followed by nucleophilic attack of another hydride ion on the carboxylate carbon. This forms a tetrahedral intermediate which then eliminates an oxygen-aluminum species to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of the hydride reagent to form the primary alcohol. libretexts.org

Transformations Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle, participating in a variety of addition and cycloaddition reactions. Its reactivity allows for carbon-skeleton elaboration and the introduction of new functional groups or heterocyclic rings.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrometallation) and Regioselectivity

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond. The regioselectivity of these additions is a key consideration.

Hydroboration-Oxidation: The hydroboration of terminal alkynes, such as the one in this compound, followed by oxidative workup provides a powerful method for the anti-Markovnikov hydration of the triple bond. The reaction typically employs borane (B79455) (BH₃) or a substituted borane like 9-borabicyclononane (B1260311) (9-BBN). The boron atom adds to the terminal, less sterically hindered carbon of the alkyne. Subsequent oxidation of the intermediate vinylborane (B8500763) with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding an enol. This enol rapidly tautomerizes to the corresponding aldehyde. This sequence thus converts the terminal alkyne of this compound into an aldehyde functionality, yielding (S)-5-oxo-2-methylpentanoic acid.

ReactionReagentsRegioselectivityInitial ProductFinal Product
Hydroboration-Oxidation1. BH₃ or 9-BBN 2. H₂O₂, NaOHAnti-MarkovnikovEnolAldehyde

Cycloaddition Reactions, Including Click Chemistry (CuAAC) with Mechanistic Studies

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is the premier example of "click chemistry," a class of reactions known for their high yields, simplicity, and tolerance of a wide range of functional groups. organic-chemistry.org This reaction joins the terminal alkyne with an organic azide (B81097) (R-N₃) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgalfa-chemistry.com This transformation is highly reliable and has found widespread use in drug discovery, materials science, and bioconjugation. thieme.de

Mechanism: The generally accepted mechanism for the CuAAC reaction begins with the formation of a copper(I) acetylide intermediate from the terminal alkyne. This copper acetylide then reacts with the azide, and through a series of steps involving a six-membered copper-containing intermediate, the 1,4-disubstituted triazole product is formed, regenerating the copper(I) catalyst. researchgate.net The use of a copper(I) catalyst is crucial; the uncatalyzed thermal Huisgen cycloaddition is much slower and produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The copper-catalyzed version accelerates the reaction by a factor of 10⁷ to 10⁸ and provides excellent regiocontrol. organic-chemistry.orgalfa-chemistry.com

Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki) for Carbon-Carbon Bond Formation

This compound possesses a terminal alkyne, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing C(sp)-C(sp²) and C(sp)-C(sp) bonds, enabling the synthesis of complex molecular frameworks.

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents to the alkyne terminus. The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net Given the presence of the acidic carboxylic group, it may be necessary to protect it as an ester to prevent side reactions with the base used in the coupling. Alternatively, specific conditions can be chosen to favor a decarboxylative coupling, where the carboxylic acid itself is eliminated. researchgate.net

Heck Reaction: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While the parent structure of this compound is not a standard substrate for this reaction, it can be modified to participate. For instance, the alkyne can be selectively reduced to a terminal alkene, which can then undergo a Heck reaction with an aryl or vinyl halide.

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. The terminal alkyne of this compound can be converted into a vinylborane intermediate through a hydroboration reaction. masterorganicchemistry.comlibretexts.org This hydroboration can be highly regioselective and stereoselective, typically yielding the (E)-vinylborane upon reaction with catecholborane or pinacolborane (HBPin). acs.orgresearchgate.net The resulting vinylborane can then be coupled with various aryl or vinyl halides under standard Suzuki conditions (a palladium catalyst and a base) to yield conjugated enynes, preserving the original stereocenter. masterorganicchemistry.comacs.org

Table 1: Overview of Cross-Coupling Reactions with this compound Derivatives
ReactionCoupling PartnerTypical Catalyst/ReagentsProduct Type
SonogashiraAryl/Vinyl Halide (R-X)Pd(PPh₃)₄, CuI, Amine BaseAryl/Vinyl-substituted Alkyne
HeckAryl/Vinyl Halide (R-X)Pd(OAc)₂, PPh₃, BaseSubstituted Alkene (requires prior alkyne reduction)
SuzukiAryl/Vinyl Halide (R-X)1. HBpin or Catecholborane 2. Pd(PPh₃)₄, Base(E)-Vinyl-substituted Alkene

Reactions at the Stereogenic Center and Neighboring Functionalities

The chiral center at the α-position to the carboxyl group is a key feature of this compound, and its behavior during chemical transformations is of paramount importance.

Stereochemical Integrity and Epimerization Studies

The stereochemical integrity of the α-carbon is generally robust under neutral or acidic conditions. However, it is susceptible to epimerization (loss of stereochemical purity) under basic conditions. The mechanism involves the abstraction of the acidic α-proton by a base to form a planar, achiral enolate intermediate. libretexts.org Subsequent reprotonation of this enolate can occur from either face, leading to a mixture of (S) and (R) enantiomers. libretexts.org

Factors that can induce epimerization include:

Strong Bases: The use of strong bases like lithium diisopropylamide (LDA) or alkoxides can facilitate enolate formation.

Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for proton abstraction and increase the rate of epimerization.

Ester Hydrolysis: Base-catalyzed hydrolysis of an ester derivative of the carboxylic acid can sometimes lead to epimerization at the adjacent chiral center. organic-chemistry.org

Careful selection of reaction conditions, such as using milder bases, non-protic solvents, and low temperatures, is crucial to preserve the enantiopurity of the molecule during transformations.

α-Functionalization and Stereocontrol in New Chiral Centers

The α-carbon of this compound can be further functionalized to introduce new substituents and potentially new chiral centers. rsc.orgresearchgate.net Such reactions typically proceed through the formation of an enolate. When the enolate of a chiral substrate reacts with an electrophile, the existing stereocenter can influence the direction of attack, leading to a diastereoselective outcome.

For example, the lithium enolate of an ester derivative of this compound can react with an alkyl halide (alkylation) or a carbonyl compound (aldol reaction). The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate, which is dictated by the conformation of the existing methyl group at the α-position. This substrate-controlled diastereoselectivity is a powerful tool for constructing molecules with multiple, well-defined stereocenters. nih.gov The development of chiral auxiliaries or chiral catalysts can further enhance this stereocontrol. acs.orgmdpi.com

Multicomponent Reactions Incorporating this compound as a Chiral Synthon

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. This compound is an excellent candidate for use as the chiral carboxylic acid component in isocyanide-based MCRs like the Passerini and Ugi reactions. mdpi.com

Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov By using this compound, its chiral structure is incorporated into the final product, which bears a new stereocenter whose configuration may be influenced by the chiral acid.

Ugi Reaction: The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. wikipedia.orgnih.govillinois.edu When this compound is used as the acid component, it acts as a chiral synthon, transferring its stereochemical information to the resulting peptidomimetic scaffold. While chiral carboxylic acids often provide low diastereoselectivity in Ugi reactions, their use is fundamental for building molecular diversity from a chiral pool. nih.gov

Kinetic and Thermodynamic Investigations of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are highly specific and not broadly published. However, general principles governing its key transformations can be discussed.

Kinetics: The rates of the palladium-catalyzed cross-coupling reactions are influenced by several factors, including the nature of the catalyst, the choice of ligands, the solvent, the base, and the temperature. semanticscholar.orgresearchgate.netsemanticscholar.org For instance, in Sonogashira couplings, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. researchgate.net The reaction rate can be accelerated by using more reactive halides (I > Br > Cl) and electron-rich phosphine (B1218219) ligands on the palladium center.

Thermodynamics: From a thermodynamic standpoint, the protection of the terminal alkyne with a silyl (B83357) group is a reversible process, with the equilibrium position depending on the reagents and conditions. The isomerization of terminal alkynes to more stable internal alkynes is thermodynamically favorable but often requires harsh basic conditions to overcome the kinetic barrier. researchgate.net In diastereoselective α-functionalization reactions, the product distribution is determined by the difference in the free energies of the diastereomeric transition states. The thermodynamically more stable product is the one formed through the lower energy transition state, which is often achieved by minimizing steric interactions.

Applications of S 2 Methyl 4 Pentyneoic Acid As a Chiral Building Block in Complex Organic Synthesis

Total Synthesis of Enantiopure Natural Products and Bioactive Molecules

The quest for the efficient and stereocontrolled synthesis of natural products and other bioactive molecules is a primary driver of innovation in organic chemistry. Chiral building blocks containing versatile functional groups are essential tools in this endeavor. The presence of both a defined stereocenter and a reactive alkyne handle in a single molecule offers a powerful combination for synthetic strategy.

Many natural products feature alkyne moieties as key structural elements, often contributing to their biological activity. researchgate.netnih.gov The synthesis of these molecules in an enantiomerically pure form frequently relies on the incorporation of chiral fragments that already contain the alkyne group. The terminal alkyne is particularly useful as it can be elaborated late in a synthetic sequence through powerful cross-coupling reactions.

For instance, the Cadiot–Chodkiewicz reaction, which couples a terminal alkyne with a 1-haloalkyne, is a classic method for constructing the di-yne linkages found in numerous natural products. academie-sciences.fr A building block like (S)-2-Methyl-4-pentyneoic acid could serve as a precursor to one of the coupling partners, embedding its chiral center into the final complex structure. Modern synthetic approaches often employ transition-metal-catalyzed methods, such as the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, to construct complex polycyclic frameworks stereoselectively. mdpi.com Chiral alkynyl building blocks are central to the success of these intramolecular strategies, allowing for the construction of fused ring systems with high diastereoselectivity. mdpi.comfrontiersin.org

Table 1: Representative Strategies for Incorporating Chiral Alkyne Fragments in Natural Product Synthesis This table illustrates general methods where a building block like this compound could be applied.

Synthetic Strategy Reaction Type Function of Alkyne Example Application Area
Pauson-Khand Reaction [2+2+1] Cycloaddition Formation of cyclopentenone ring Synthesis of angular triquinanes mdpi.com
Cadiot–Chodkiewicz Coupling Cross-Coupling Formation of di-yne linkage Synthesis of polyyne natural products academie-sciences.fr
Asymmetric Alkynylation Nucleophilic Addition Introduction of chiral propargyl alcohol moiety Synthesis of acetylenic alcohols academie-sciences.fr

Polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) are large enzymatic assembly lines that produce a vast array of structurally complex and biologically active natural products. uzh.chresearchgate.net A powerful modern strategy for creating novel bioactive compounds involves engineering these pathways to accept unnatural starter or extender units.

A terminal alkyne serves as an ideal "clickable" tag for such applications. nih.govnih.gov By incorporating a building block with a terminal alkyne, the resulting polyketide or non-ribosomal peptide can be easily modified, labeled, or isolated using bioorthogonal chemistry. nih.govnih.gov For example, research has shown that PKS machinery can incorporate 5-hexynoyl-ACP as a starter unit during the biosynthesis of jamaicamide, installing a terminal alkyne into the final product. nih.gov Similarly, NRPS adenylation domains have been engineered to recognize and activate non-natural amino acids containing alkyne groups, allowing for their site-specific incorporation into peptides. nih.gov this compound represents a potential unnatural starter unit that could be fed to engineered PKS systems to generate novel, chiral, alkyne-tagged polyketides.

The synthesis of modern drugs and agrochemicals often requires the construction of molecules with multiple stereocenters. The use of enantiopure building blocks is a highly effective strategy for achieving this with high stereochemical control. nih.govnih.gov Chiral molecules containing an alkyne are valuable intermediates because the alkyne can be transformed into a variety of other functional groups with high stereochemical fidelity. For example, stereoselective reduction of an alkyne can lead to either a cis- or trans-alkene, while hydration can produce a ketone.

Asymmetric alkynylation of carbonyl compounds is a key method for producing chiral propargylic alcohols, which are versatile intermediates in pharmaceutical synthesis. uva.es A building block like this compound could be used in syntheses where the chiral α-methyl acid moiety is a required structural feature, and the terminal alkyne is used for subsequent elaboration of the molecular skeleton.

Development of Chiral Auxiliaries and Ligands Derived from this compound for Asymmetric Catalysis

Asymmetric catalysis relies on the use of a chiral catalyst to control the stereochemical outcome of a reaction. The design and synthesis of effective chiral ligands and auxiliaries are central to this field.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction, after which it is removed. wikipedia.orgresearchgate.net this compound could be readily converted into a chiral auxiliary, for example, by forming an amide with a prochiral enolate precursor. The defined stereocenter at the α-position would then direct reactions such as alkylation or aldol (B89426) addition before being cleaved and recovered. The development of new and effective chiral auxiliaries remains an active area of research. sfu.canih.gov

Chiral ligands coordinate to a metal center to create a chiral catalytic environment. nih.govscispace.comresearchgate.net The structural backbone of this compound provides a scaffold upon which a ligand could be built. The carboxylic acid can be converted to an amide, ester, or other functional group to serve as a coordination site, while the terminal alkyne can be functionalized, for example, by attaching a phosphine (B1218219) group via hydrophosphination, to create a bidentate P,O-type ligand. The conformational rigidity and defined stereochemistry of the building block are critical for transmitting chiral information during catalysis. The design of novel chiral ligands is a key strategy for discovering new asymmetric transformations. rsc.orgmdpi.com

Table 2: Potential Roles in Asymmetric Catalysis

Application Mode of Action Key Structural Features Used
Chiral Auxiliary Covalently bonded to substrate to direct a stereoselective reaction. wikipedia.org Stereocenter at α-position; Carboxylic acid for attachment.

Construction of Stereodefined Macrocycles and Heterocyclic Scaffolds

Macrocycles and heterocyclic compounds form the structural core of countless natural products and pharmaceuticals. Their synthesis with control over stereochemistry is a significant challenge in organic chemistry.

The construction of stereodefined macrocycles often relies on building blocks that possess both chirality and multiple reactive functional groups for cyclization. beilstein-journals.org The terminal alkyne in this compound is an excellent functional group for macrocyclization strategies. For example, it can undergo intramolecular Sonogashira coupling or Glaser-Hay coupling to form a larger ring. Alternatively, it can participate in an intramolecular azide-alkyne cycloaddition to form a triazole-containing macrocycle, a strategy widely used in medicinal chemistry.

Heterocyclic scaffolds are ubiquitous in bioactive molecules. Terminal alkynes are exceptionally versatile precursors for synthesizing a wide range of N-, O-, and S-containing heterocycles through annulation and cycloaddition reactions. rsc.orgrsc.org Chiral aminoalkynes, for example, can undergo metal-catalyzed cascade reactions with carbonyl compounds to produce complex polyfunctionalized nitrogen heterocycles. mdpi.comresearchgate.net By converting the carboxylic acid of this compound to an amine or alcohol, it becomes a precursor for the stereoselective synthesis of substituted piperidines, pyrrolidines, and other important heterocyclic frameworks.

Applications in Materials Science Research

The unique properties of chiral molecules and alkynes are increasingly being exploited in materials science. Chirality can induce unique organizational properties in liquid crystals and polymers and can lead to materials with specific chiroptical properties, such as circularly polarized luminescence. beilstein-journals.org

Alkynes are widely used in materials science for several reasons. The terminal alkyne is a key functional group for "clicking" molecules onto surfaces or into polymer scaffolds. The rigidity of the C-C triple bond can be used to create well-defined molecular architectures. Furthermore, alkynes are precursors to conductive polymers and other carbon-rich materials. A building block like this compound could be used to introduce both chirality and a reactive alkyne handle into advanced materials, enabling the development of chiral sensors, enantioselective separation media, or polymers with unique helical structures.

Synthesis of Chiral Polymers and Oligomers with Defined Stereochemistry

The incorporation of chiral monomers into a polymer backbone is a fundamental strategy for creating macromolecules with specific chiroptical properties and the ability to perform enantioselective functions. The vinyl group in this compound makes it a suitable candidate for polymerization, where the stereocenter can influence the tacticity and helical conformation of the resulting polymer chain.

Stereocontrolled Polymerization:

The synthesis of optically active polymers can be achieved through the polymerization of chiral monomers. cmu.edu In the case of this compound, its vinyl group can undergo polymerization through various methods, such as free-radical or controlled radical polymerization techniques. The presence of the chiral center adjacent to the polymerizable group can direct the stereochemistry of the main chain, potentially leading to isotactic or syndiotactic polymers with a high degree of stereoregularity.

Furthermore, the polymerization of chiral vinyl monomers can lead to the formation of helical polymers with a preferred screw-sense. researchgate.netnih.gov This phenomenon, known as helix-sense-selective polymerization, results in polymers with intense circular dichroism (CD) signals and high optical rotations, indicative of a stable, ordered secondary structure. While not specifically demonstrated for this compound, analogous chiral vinyl monomers have been shown to produce such helical structures.

Potential Properties and Applications of Derived Chiral Polymers:

Chiral polymers derived from monomers like this compound could exhibit a range of interesting properties and find applications in various fields. The presence of the carboxylic acid group along the polymer chain would offer sites for further functionalization, allowing for the tuning of solubility, thermal properties, and interaction with other molecules.

Potential Polymer Type Key Structural Feature Anticipated Properties Potential Applications
Isotactic/Syndiotactic PolymerOrdered stereocenters along the backboneCrystalline domains, altered mechanical propertiesChiral stationary phases for chromatography, enantioselective membranes
Helical PolymerOne-handed helical conformation of the main chainStrong chiroptical activity, high optical rotationChiral sensors, asymmetric catalysis, circularly polarized luminescence materials
Functionalized PolymerModified carboxylic acid side chainsTunable solubility and reactivityDrug delivery systems, responsive materials

Table 1: Potential Chiral Polymers Derived from this compound and Their Prospective Applications

Development of Self-Assembled Systems and Supramolecular Architectures

The principles of molecular self-assembly, driven by non-covalent interactions, can be harnessed to construct ordered supramolecular structures from chiral building blocks. The carboxylic acid and terminal alkyne functionalities of this compound provide the necessary handles for directing such assembly processes.

Supramolecular Gels:

Chiral carboxylic acids are known to act as low-molecular-weight gelators, forming fibrous networks that immobilize solvent molecules to create supramolecular gels. mdpi.comresearchgate.net The self-assembly is typically driven by hydrogen bonding between the carboxylic acid groups. The chirality of the gelator molecule can be transferred to the supramolecular level, resulting in the formation of helical fibers and, consequently, a chiral gel. It is plausible that this compound could act as a gelator in certain solvents, with the stereocenter influencing the packing of the molecules and the handedness of the resulting fibrous network.

Chiral Liquid Crystals:

Chiral molecules, including carboxylic acids, can be used as chiral dopants to induce helical structures in nematic liquid crystals, leading to the formation of cholesteric (chiral nematic) phases. jst.go.jprsc.org These materials exhibit selective reflection of circularly polarized light, resulting in iridescent colors. The efficiency of a chiral dopant in inducing a helical twist is quantified by its helical twisting power (HTP). Chiral carboxylic acids have been shown to exhibit significant HTP values. jst.go.jp Therefore, this compound or its derivatives could potentially be employed as chiral dopants in liquid crystal displays and optical sensors.

Surface Self-Assembly:

The self-assembly of molecules on solid surfaces provides a bottom-up approach to fabricating functional nanostructures. Terminal alkynes are known to form ordered monolayers on surfaces through various interactions. researchgate.net The combination of a terminal alkyne for surface anchoring and a chiral carboxylic acid for directing intermolecular interactions makes this compound an interesting candidate for creating chiral surfaces. Such surfaces could have applications in enantioselective catalysis and sensing. The co-deposition of terminal alkynes with other elements can also lead to the formation of chiral molecular networks. sciopen.com

Supramolecular System Driving Interactions Resulting Architecture Potential Applications
Supramolecular OrganogelHydrogen bonding (COOH), van der Waals forcesHelical fibrous networkChiral reaction media, templates for chiral synthesis
Chiral Nematic Liquid CrystalChirality transfer to nematic hostHelical arrangement of liquid crystal moleculesOptical sensors, liquid crystal displays
Chiral Surface MonolayerAlkyne-surface interaction, intermolecular H-bondingOrdered two-dimensional chiral patternsEnantioselective separation, chiral recognition

Table 2: Potential Self-Assembled Systems and Supramolecular Architectures from this compound

Theoretical and Computational Studies of S 2 Methyl 4 Pentyneoic Acid and Its Reactivity

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the behavior of a molecule, as its three-dimensional shape dictates its physical properties and biological interactions. For a flexible molecule like (S)-2-Methyl-4-pentyneoic acid, with several rotatable bonds, a multitude of conformations are possible. Molecular dynamics (MD) simulations further complement this by providing a view of the molecule's dynamic behavior over time.

Energy Minimization and Identification of Stable Conformations

The first step in understanding the conformational preferences of this compound is to perform a systematic search of its potential energy surface to identify stable conformers. This is typically achieved through computational methods that systematically rotate the molecule's dihedral angles and perform energy minimization on the resulting structures. The goal is to locate the global minimum and other low-energy conformers that are likely to be populated at room temperature.

The relative energies of these stable conformations determine their population distribution according to the Boltzmann distribution. These calculations can reveal the most probable shapes of the molecule, which is crucial for understanding its interactions with other molecules, such as enzymes or receptors.

Illustrative Data: Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
A -175° 0.00
B 65° 1.25
C -60° 1.80

This data is hypothetical and serves to illustrate the expected output of an energy minimization study.

Influence of Solvation on Conformational Preferences

The surrounding solvent can significantly impact the conformational equilibrium of a molecule. Solvation models, both implicit and explicit, are used in computational chemistry to account for these effects. Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, while explicit solvation models involve surrounding the molecule of interest with a number of individual solvent molecules.

For this compound, a polar carboxylic acid, moving from a nonpolar solvent to a polar, protic solvent like water would be expected to stabilize conformations where the carboxylic acid group is more exposed and can form hydrogen bonds. Molecular dynamics simulations in a box of explicit water molecules would provide detailed insight into the specific hydrogen bonding networks and their influence on the molecule's conformational dynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations provide a more accurate description of the electronic structure of a molecule, which is essential for understanding its reactivity and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are at the forefront of this field.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be used to determine a wide range of electronic properties of this compound. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Furthermore, mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites of potential chemical attack. For this compound, the carboxylic acid group and the alkyne moiety would be key areas of interest.

Elucidation of Reaction Mechanisms and Transition State Structures

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By locating and characterizing the transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for a given reaction can be calculated.

For example, the mechanism of a reaction involving the deprotonation of the carboxylic acid or the addition of a reagent across the alkyne bond of this compound could be investigated. The calculated energy barriers would provide a quantitative measure of the reaction's feasibility.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD) for Structural Validation

A powerful application of quantum chemical calculations is the prediction of various spectroscopic parameters. These theoretical spectra can be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental results.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with good accuracy, aiding in the assignment of complex NMR spectra.

IR Spectroscopy: Vibrational frequencies can be computed, which correspond to the peaks in an infrared spectrum. These are invaluable for identifying the presence of specific functional groups.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, the prediction of its CD spectrum is particularly important. The CD spectrum is highly sensitive to the molecule's three-dimensional structure, and a comparison between the calculated and experimental spectra can be used to determine the absolute configuration of the molecule.

Illustrative Data: Predicted ¹³C NMR Chemical Shifts for a Stable Conformer of this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Carboxyl) 178.5
C2 42.1
C3 25.3
C4 82.0
C5 70.5

Intermolecular Interaction Analysis and Supramolecular Aggregation Modeling

The study of intermolecular interactions is fundamental to understanding the physical, chemical, and biological properties of molecules. For this compound, its specific arrangement of functional groups—a carboxylic acid, a terminal alkyne, and a chiral center—dictates a complex landscape of potential non-covalent interactions. These interactions govern its aggregation behavior in various environments, leading to the formation of ordered supramolecular structures.

Computational modeling serves as a powerful tool to investigate these phenomena at a molecular level. The primary non-covalent forces at play in this compound are hydrogen bonding, van der Waals forces, and potentially weaker C-H···π interactions. wikipedia.org The carboxylic acid group is the most significant contributor to intermolecular interactions, capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). ijacskros.com

A predominant structural motif for carboxylic acids is the formation of a cyclic hydrogen-bonded dimer. ijacskros.com In this arrangement, two molecules of this compound would associate through a pair of strong O-H···O hydrogen bonds, creating a highly stable eight-membered ring structure. The stereochemistry of the chiral center at the C2 position would influence the packing of these dimers in the solid state. Beyond this primary dimeric motif, these units can further assemble into larger chains or sheets. nih.gov

Computational methods like Density Functional Theory (DFT) are employed to calculate the strength and geometry of these hydrogen bonds. Molecular Dynamics (MD) simulations can model the dynamic behavior of many molecules over time, providing insight into the self-assembly process and the stability of larger supramolecular aggregates in different solvents. rsc.org These simulations can predict how the interplay of the hydrophobic alkyl chain and the hydrophilic carboxylic acid head group influences aggregation.

Interactive Data Table: Potential Intermolecular Interactions in this compound

Interaction Type Donor/Origin Acceptor/Target Relative Strength Significance in Aggregation
O-H···O Hydrogen Bond Carboxylic Acid (-OH) Carboxylic Acid (C=O) Strong Primary driving force for dimerization. ijacskros.com
C-H···O Interaction Alkynyl C-H or Alkyl C-H Carboxylic Acid (C=O) Weak Contributes to the stability and specific packing of larger assemblies. nih.gov
π-π Stacking Alkyne (C≡C) Alkyne (C≡C) Weak Possible, but less significant than hydrogen bonding; influences crystal packing.

Modeling the supramolecular aggregation of this compound would likely reveal the spontaneous formation of these dimeric structures in non-polar solvents, while in polar solvents, competition with solvent molecules for hydrogen bonding sites would alter the aggregation landscape. researchgate.net The chirality of the molecule is expected to induce a specific handedness in the larger supramolecular assemblies, potentially leading to the formation of helical or other chiral superstructures.

Cheminformatics Approaches and Retrosynthetic Analysis Utilizing this compound

Cheminformatics provides a suite of computational tools to analyze and predict the properties of molecules, while retrosynthetic analysis offers a logical framework for planning their chemical synthesis.

Cheminformatics Approaches

For a molecule like this compound, cheminformatics can be used to calculate a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties. For instance, Quantitative Structure-Activity Relationship (QSAR) studies could utilize these descriptors to build models that correlate the structure of this compound and its analogues with a specific biological activity or physical property.

Calculable descriptors include:

Topological Descriptors: Molecular connectivity indices that describe the branching of the carbon skeleton.

Geometric Descriptors: Molecular surface area and volume, which are relevant for understanding intermolecular interactions.

Electronic Descriptors: Calculated partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which provide insight into reactivity.

These computational analyses are valuable in the early stages of drug discovery or materials science for screening virtual libraries and prioritizing compounds for synthesis.

Retrosynthetic Analysis

Retrosynthesis is a technique for planning a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org The analysis proceeds backward from the target, using "disconnections" that correspond to reliable chemical reactions. amazonaws.com

For this compound, several retrosynthetic pathways can be envisioned. A key strategic bond for disconnection is the Cα-Cβ bond (the C2-C3 bond), as this disconnection breaks the molecule into two simpler fragments.

Disconnection Approach 1: Alkylation of a Chiral Propionate (B1217596) Equivalent

This approach involves disconnecting the C2-C3 bond.

Target Molecule: this compound

Disconnection: Cα-Cβ bond

Synthons: This disconnection generates a chiral propionate synthon with a nucleophilic α-carbon and a propargyl synthon with an electrophilic carbon.

Reagents: A practical reagent for the chiral nucleophile would be the enolate of an (S)-2-methylpropanoate derivative, possibly using a chiral auxiliary to ensure stereocontrol. The electrophile would be propargyl bromide.

Interactive Data Table: Retrosynthetic Analysis of this compound

Disconnection Step Bond Disconnected Synthons (Idealized Fragments) Corresponding Reagents/Starting Materials
Step 1 C2-C3 (Cα-Cβ) (S)-α-carboxyethyl anion + Propargyl cation (S)-2-Methylpropanoic ester derivative (e.g., with Evans auxiliary) + Propargyl bromide

| Step 2 (Alternative) | C4-C5 (Cγ-Cδ) | (S)-2-Methyl-4-halopentanoic acid synthon + Acetylide anion | (S)-4-Bromo-2-methylpentanoic acid + Lithium acetylide |

The forward synthesis for the first approach would involve generating the enolate of the chiral propionate derivative with a strong base like lithium diisopropylamide (LDA) and then reacting it with propargyl bromide in an SN2 reaction. oregonstate.edu A final hydrolysis step would remove the chiral auxiliary and yield the target carboxylic acid. This strategy leverages established methods for asymmetric alkylation to install the chiral center with high stereochemical purity.

Table of Compounds Mentioned

Compound Name
This compound
Propargyl bromide
Lithium diisopropylamide (LDA)
Lithium acetylide

Advanced Analytical Methodologies for the Research and Characterization of S 2 Methyl 4 Pentyneoic Acid

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful, non-destructive chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules like (S)-2-Methyl-4-pentyneoic acid. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with positive or negative peaks known as Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. For a molecule like this compound, the chromophore of interest is the carboxylic acid group and the carbon-carbon triple bond. The position, sign, and intensity of the Cotton effects in the ECD spectrum provide a unique fingerprint of its absolute configuration.

ORD, on the other hand, measures the variation of the optical rotation of a substance with the wavelength of light. An ORD spectrum displays this rotation as a function of wavelength, and the regions of rapid change in rotation, corresponding to the absorption bands of the chromophores, are also referred to as Cotton effects.

In modern practice, the absolute configuration of a chiral molecule is often determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum-mechanical calculations. comporgchem.comarxiv.org This computational approach involves calculating the theoretical ECD spectra for both the (S) and (R) enantiomers. The absolute configuration of the sample is then assigned by matching its experimental spectrum to one of the calculated spectra. comporgchem.com

Due to the absence of published experimental ECD/ORD spectra specifically for this compound, a representative dataset for a similar chiral carboxylic acid, (S)-2-chloropropionic acid, is presented below to illustrate the nature of the data obtained.

Table 1: Illustrative ECD and ORD Data for a Representative Chiral Carboxylic Acid

Wavelength (nm) Molar Ellipticity [θ] (deg cm²/dmol) Specific Rotation [α] (degrees)
210 +8500 +25.0
220 +6000 +18.5
230 +3500 +12.0
240 +1500 +6.5
250 +500 +2.0

Note: This data is illustrative for a generic chiral carboxylic acid and does not represent actual measured values for this compound.

X-ray Crystallography of Derivatives for Definitive Stereochemical Assignment

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. sci-hub.senih.govspringernature.comresearchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which in turn reveals the precise arrangement of atoms in the molecule.

For small organic molecules like this compound, which is a liquid at room temperature, direct crystallization can be challenging. A common strategy is to convert the carboxylic acid into a crystalline derivative by reacting it with a chiral or achiral reagent. sci-hub.senih.gov For determining absolute configuration, it is particularly advantageous to introduce a heavy atom (e.g., bromine or a metal) into the derivative. The anomalous dispersion effect of such heavy atoms enhances the differences in the diffraction pattern between enantiomers, allowing for a confident assignment of the absolute stereochemistry. tcichemicals.com

The process typically involves the following steps:

Derivatization: The carboxylic acid is reacted to form a stable, crystalline solid, such as an amide or an ester with a suitable alcohol. For instance, reacting this compound with an amine of known absolute configuration would yield a diastereomeric amide.

Crystallization: A high-quality single crystal of the derivative is grown.

Data Collection and Analysis: The crystal is analyzed by X-ray diffraction. The resulting structural model provides the relative configuration of all stereocenters. If an atom with significant anomalous scattering is present, the absolute configuration can also be determined.

Below is an illustrative table of crystallographic data that might be obtained for a derivative of a chiral carboxylic acid.

Table 2: Representative Crystallographic Data for a Chiral Carboxylic Acid Derivative

Parameter Value
Chemical Formula C₁₀H₁₂BrNO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 10.211
c (Å) 12.876
Flack Parameter 0.02(3)

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis. A Flack parameter close to zero for a known chirality of a derivatizing agent would confirm the absolute configuration of the target molecule.

Advanced Chromatographic Techniques for Separation, Purification, and Chiral Purity

Chromatographic methods are indispensable for the separation, purification, and assessment of the enantiomeric purity of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity

Chiral HPLC and GC are the most widely used techniques for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral substance. These methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time as they pass through the column. researchgate.netchiralpedia.com

For a carboxylic acid like this compound, several types of CSPs can be effective. Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are known for their broad applicability in separating a wide range of chiral compounds, including acids. researchgate.net The choice of mobile phase is critical; for HPLC, it often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol, with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape. google.com

In chiral GC, the carboxylic acid typically requires derivatization to increase its volatility and improve its chromatographic behavior. sigmaaldrich.comcolostate.edu This can be achieved by converting the acid to an ester (e.g., a methyl or ethyl ester). The resulting volatile derivative is then analyzed on a GC column containing a chiral stationary phase, often based on cyclodextrins. gcms.cz

The following table illustrates typical parameters for a chiral HPLC method for the analysis of a chiral carboxylic acid.

Table 3: Illustrative Chiral HPLC Method Parameters

Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H)
Mobile Phase n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min

Note: These parameters are representative and would require optimization for the specific analysis of this compound.

Preparative Chromatography for Isolation of Research Quantities

When it is necessary to isolate a specific enantiomer from a racemic mixture for further research, preparative chiral chromatography is employed. google.com This technique is essentially a scaled-up version of analytical chiral HPLC. Larger columns with greater quantities of the chiral stationary phase are used to handle larger sample loads.

The mobile phase composition is often optimized to maximize the separation (resolution) between the enantiomers while also considering the solubility of the compound. sigmaaldrich.com The goal is to collect the fractions containing the purified (S)- and (R)-enantiomers as they elute from the column. The collected fractions are then evaporated to yield the isolated enantiomers. This method allows for the production of high-purity enantiomers, which are essential for studying their distinct biological and chemical properties.

Future Directions and Emerging Research Opportunities for S 2 Methyl 4 Pentyneoic Acid

Development of Next-Generation Asymmetric Catalytic Systems for its Synthesis

The efficient and stereoselective synthesis of (S)-2-Methyl-4-pentyneoic acid is paramount for its broader application. While classical resolution methods can be employed, the development of next-generation asymmetric catalytic systems offers a more elegant and atom-economical approach. Future research in this area is likely to focus on several key strategies:

Transition Metal Catalysis: The use of chiral transition metal complexes to catalyze the asymmetric alkylation of precursors is a promising avenue. For instance, methodologies developed for the enantioselective alkylation of β,γ-unsaturated carboxylic acids using chiral lithium amides as traceless auxiliaries could be adapted. acs.org Research into catalysts based on metals like palladium, rhodium, and copper, combined with novel chiral ligands, could enable the direct and highly enantioselective synthesis of the target molecule from simple starting materials.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have proven effective in a variety of asymmetric transformations. nih.gov Future work could explore the development of organocatalysts that can mediate the enantioselective construction of the chiral center in this compound or its precursors. This approach avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry.

Biocatalysis: The use of enzymes for the synthesis of fine chemicals is a rapidly growing field, offering high selectivity under mild conditions. chemistryjournals.net Future research could involve screening for or engineering enzymes that can catalyze the stereoselective synthesis of this compound. This could involve, for example, the kinetic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate.

Catalytic ApproachPotential AdvantagesKey Research Focus
Transition Metal CatalysisHigh efficiency and turnover numbers.Development of novel chiral ligands.
OrganocatalysisMetal-free, lower toxicity.Design of new catalysts for specific transformations.
BiocatalysisHigh enantioselectivity, mild reaction conditions.Enzyme screening and engineering.

Exploration of Novel and Unprecedented Reactivity Profiles and Transformations

The presence of both a terminal alkyne and a carboxylic acid in this compound provides a rich playground for exploring novel chemical transformations. Future research will likely move beyond the established reactivity of these individual functional groups to uncover synergistic and unprecedented reaction pathways.

Intramolecular Cyclizations: The proximity of the alkyne and carboxylic acid groups could be exploited in novel intramolecular cyclization reactions to form lactones and other heterocyclic structures. researchgate.netresearchgate.net Gold-catalyzed cycloisomerization of γ-alkynoic acids is a known transformation that could be applied and further developed for this specific substrate. researchgate.netmdpi.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling novel bond formations under mild conditions. researchgate.net The unsaturated nature of this compound makes it an interesting candidate for photocatalytic transformations, such as decarboxylative functionalization or additions across the alkyne. acs.orgtue.nlnih.gov

Alkynyl Group Transformations: The terminal alkyne can serve as a handle for a wide range of transformations, including click chemistry, cross-coupling reactions, and conversion to other functional groups. researchgate.netnih.govnih.gov Future research could focus on developing novel and selective methods for the functionalization of the alkyne in the presence of the carboxylic acid and chiral center.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Research

To accelerate the exploration of its properties and applications, the integration of the synthesis of this compound and its derivatives into continuous flow and automated platforms is a crucial future direction.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling. nih.govnih.govuc.ptunimi.it Developing a continuous flow process for the synthesis of this compound would enable its on-demand production in a safe and efficient manner. durham.ac.uk

Automated Synthesis: Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and molecules. bris.ac.ukchemistryworld.comchemrxiv.orgresearchgate.net By integrating the synthesis of this compound into such platforms, researchers could rapidly screen different catalysts, reaction conditions, and derivatization strategies, leading to the faster development of new applications.

TechnologyKey Benefits for this compound Research
Flow ChemistryEnhanced safety, scalability, and process control.
Automated SynthesisHigh-throughput screening of reaction conditions and derivatives.

In-depth Investigation of Sustainable and Environmentally Benign Synthetic Routes

In line with the growing importance of green chemistry, a significant area of future research will be the development of sustainable and environmentally benign synthetic routes to this compound. cambridgescholars.comresearchgate.netresearchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future research should focus on developing catalytic C-C bond-forming reactions that are highly atom-economical. researchgate.netpreprints.orgnih.gov

Renewable Feedstocks: Investigating the synthesis of this compound from renewable feedstocks would be a major step towards a more sustainable chemical industry. This could involve the use of biomass-derived starting materials and biocatalytic transformations.

Green Solvents and Reagents: The replacement of hazardous solvents and reagents with more environmentally friendly alternatives is another important aspect of green chemistry. Future synthetic routes should aim to use water, supercritical fluids, or other green solvents, and to replace toxic reagents with safer alternatives. researchgate.net

Computational Design and Synthesis of Advanced Derivatives with Tailored Reactivity

Computational chemistry and machine learning are becoming increasingly powerful tools in the design of new molecules and catalysts. nih.govbohrium.comarxiv.orgresearchgate.netresearchgate.net

Predicting Stereoselectivity: Computational models can be used to predict the enantioselectivity of different catalytic systems for the synthesis of this compound. nih.govbohrium.comarxiv.org This can help to guide the experimental design of new and more efficient catalysts.

Designing Novel Derivatives: In silico design can be used to predict the properties and reactivity of novel derivatives of this compound. acs.org This will allow researchers to tailor the structure of the molecule to achieve specific functions, for example, by modifying its electronic properties or its ability to interact with other molecules.

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and to design new and more efficient transformations. researchgate.net

Exploitation in Advanced Materials and Nanotechnology Research

The unique chiral and functional nature of this compound makes it a promising building block for the development of advanced materials and for applications in nanotechnology.

Chiral Polymers: The carboxylic acid and alkyne functionalities can be used to polymerize this compound, leading to the formation of chiral polymers with potentially interesting optical and mechanical properties.

Self-Assembled Materials: Chiral molecules can self-assemble into highly ordered nanostructures with unique properties. rsc.orgatomfair.comresearchgate.netrsc.org Future research could explore the self-assembly of this compound and its derivatives on surfaces or in solution to create novel chiral nanomaterials. semanticscholar.org

Functionalization of Nanoparticles: The carboxylic acid group can be used to anchor this compound to the surface of nanoparticles, imparting chirality to the nanomaterial. atomfair.com This could lead to the development of new chiral sensors, catalysts, and optical materials.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Methyl-4-pentyneoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as hydrogenation of alkynes or condensation of carboxylic acid derivatives. For example, using palladium-catalyzed hydrogenation under controlled H₂ pressure (1–3 atm) can reduce triple bonds while preserving stereochemistry . Reaction solvents (e.g., methanol, ethyl acetate) and bases (e.g., triethylamine) significantly impact yield; polar aprotic solvents enhance nucleophilic substitution efficiency . Purification via recrystallization or column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate enantiomerically pure products (>95% purity) .

Q. What spectroscopic methods are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming stereochemistry and functional groups. For instance, coupling constants in ¹H NMR (e.g., J = 6–8 Hz for vicinal protons) help distinguish axial/equatorial conformers . High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da), while infrared (IR) spectroscopy identifies carboxyl C=O stretches (~1700 cm⁻¹) . Discrepancies in spectral data (e.g., unexpected splitting patterns) should prompt re-evaluation of reaction conditions or chiral impurities .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Engineering controls (fume hoods) are mandatory due to potential respiratory irritation . Spills require immediate neutralization with sodium carbonate and disposal via certified hazardous waste protocols . Contaminated clothing must be removed and professionally decontaminated to prevent secondary exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Systematic meta-analysis of pharmacological data (e.g., IC₅₀ values, receptor binding assays) should account for variables like assay type (cell-based vs. enzymatic) and purity thresholds (>98% for in vitro studies) . Contradictory results may arise from stereochemical variations; chiral HPLC or X-ray crystallography can confirm enantiomeric identity . Open-data platforms (e.g., PubChem) enable cross-validation of bioactivity datasets .

Q. What strategies improve the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-ruthenium complexes) enhance stereocontrol . Kinetic resolution via lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) can separate enantiomers with >90% ee . Monitor reaction progress with circular dichroism (CD) spectroscopy to detect racemization .

Q. How does computational modeling predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-31G* level) model acid dissociation constants (pKa) and transition states for decarboxylation . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solubility and aggregation behavior . Validate predictions experimentally via pH-dependent stability assays and differential scanning calorimetry (DSC) .

Q. What experimental approaches validate the metabolic pathways of this compound in pharmacological studies?

  • Methodological Answer : Radiolabeled isotopes (¹⁴C or ³H) track metabolite formation in hepatic microsomal assays . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I/II metabolites (e.g., glucuronides, sulfates) . Comparative studies using cytochrome P450 inhibitors (e.g., ketoconazole for CYP3A4) clarify enzymatic involvement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.